molecular formula C14H14N2O3S2 B2579087 S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 955667-49-9

S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2579087
CAS No.: 955667-49-9
M. Wt: 322.4
InChI Key: FDZACRMELYFBFE-UHFFFAOYSA-N
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Description

S-(2-((4-(4-Methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a thiazole-derived compound featuring a 4-methoxyphenyl substituent on the thiazole ring, an acetamide linker, and an ethanethioate functional group.

Properties

IUPAC Name

S-[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-9(17)20-8-13(18)16-14-15-12(7-21-14)10-3-5-11(19-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZACRMELYFBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with α-haloketones under basic conditions. This step forms the core thiazole structure.

    Amination: The thiazole derivative is then subjected to amination using an appropriate amine, such as ethylenediamine, to introduce the amino group at the 2-position of the thiazole ring.

    Acylation: The amino-thiazole intermediate is acylated with an acyl chloride or anhydride to introduce the ethanethioate moiety. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethanethioate Group

The ethanethioate moiety (-SC(O)CH₃) undergoes nucleophilic substitution due to the electrophilic character of the carbonyl carbon. This reaction typically involves displacement of the thiolate group by nucleophiles such as amines or alcohols.

Reaction TypeReagents/ConditionsProductReference
Thiolate displacementPrimary amines (e.g., ethylenediamine)Amide derivatives
AlcoholysisMethanol/H⁺ or NaOHMethyl ester + ethanethiol

Example :
Reaction with ethanol under acidic conditions yields ethyl 2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)acetate, releasing ethanethiol as a byproduct.

Hydrolysis of the Thioester Bond

The thioester group is susceptible to hydrolysis under acidic or basic conditions, producing a carboxylic acid or its conjugate base.

Hydrolysis TypeConditionsProductsReference
Acid-catalyzedHCl (aq), reflux2-((4-(4-Methoxyphenyl)thiazol-2-yl)amino)acetic acid + ethanethiol
Base-catalyzedNaOH (aq), room tempSodium salt of the carboxylic acid

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by water at the carbonyl carbon, followed by cleavage of the C–S bond.

Oxidation Reactions

The sulfur atom in the thioester can undergo oxidation to form sulfoxide or sulfone derivatives, depending on the oxidizing agent.

Oxidizing AgentConditionsProductReference
H₂O₂Mild, RTSulfoxide derivative
KMnO₄Acidic, heatSulfone derivative

Example :
Treatment with hydrogen peroxide yields S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanesulfinate .

Reactivity at the Thiazole Ring

The thiazole ring’s amino group (-NH-) and electron-rich nitrogen participate in condensation or alkylation reactions.

Reaction TypeReagents/ConditionsProductReference
CondensationAldehydes (e.g., benzaldehyde)Schiff base derivatives
AlkylationMethyl iodide, K₂CO₃N-methylated thiazole

Structural Analogs :
Compounds like 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide ( ) demonstrate similar reactivity, forming hydrogen bonds with amino acids in enzymatic pockets .

Methoxyphenyl Substituent Modifications

The 4-methoxyphenyl group directs electrophilic substitution reactions (e.g., nitration, halogenation) at the para position relative to the methoxy group.

Reaction TypeReagents/ConditionsProductReference
NitrationHNO₃/H₂SO₄4-Methoxy-3-nitro-phenyl derivative
BrominationBr₂/FeBr₃4-Methoxy-3-bromo-phenyl derivative

Cyclization Reactions

Under thermal or catalytic conditions, intramolecular interactions between the thiazole’s amino group and carbonyl can form heterocyclic systems.

ConditionsProductReference
DMF, 100°CThiazolo[5,4-d]pyrimidine derivative
Rh₂(OAc)₄Bicyclic sulfonamide

Example :
Heating in dimethylformamide (DMF) induces cyclization, yielding a fused thiazole-pyrimidine structure .

Biological Interactions

While direct data on this compound’s bioactivity is limited, structural analogs (e.g., thiazole-based COX-II inhibitors) show:

  • Enzyme binding : Hydrogen bonding with His75, Ser339, and Arg499 residues in COX-II .

  • Metabolic stability : Susceptibility to hepatic oxidation via cytochrome P450 enzymes .

Scientific Research Applications

Chemistry

In chemistry, S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Medicine

In medicine, the compound’s anticancer properties are of particular interest. It has been found to inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism by which S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate exerts its effects involves multiple pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous thiazole, benzothiazole, and urea derivatives reported in the literature.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS/ID) Key Structural Features Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Methoxyphenyl-thiazole, ethanethioate, acetamide N/A N/A ~350 (estimated) Thiazole, ethanethioate, methoxy
S-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate (CAS:955741-38-5) Fluorinated benzothiazole, ethanethioate N/A N/A 326.39 Benzothiazole, ethanethioate, fluorine
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) Thiazole, urea, benzyloxy-hydrazine 78.3 188–190 709.9 (ESI-MS) Thiazole, urea, hydrazine
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene, ethoxy ester 22 N/A 390.14 Thiophene, ester, hydroxyl
S-((3R,5S)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-5-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-3-yl) ethanethioate Thiazole, ethanethioate, PROTAC linker N/A N/A ~700 (estimated) Thiazole, ethanethioate, BOC-protected

Structural Nuances and Reactivity

  • Thiazole vs. Benzothiazole: The target compound’s thiazole ring (vs. Fluorination in the benzothiazole analog increases electronegativity and may improve target binding affinity.
  • Ethanethioate Group : Unlike urea derivatives (e.g., compound 2b ), the ethanethioate group enables covalent interactions with cysteine residues or metals, as seen in PROTACs .
  • Substituent Effects : The 4-methoxyphenyl group in the target compound introduces electron-donating effects, contrasting with the electron-withdrawing chlorine in compound 2b or the hydroxyl group in compound 6o .

Spectroscopic and Analytical Data

  • Mass Spectrometry : Urea derivatives (e.g., 2b) show ESI-MS peaks at m/z 709.9 , while thiophene-based compound 6o matches HRMS-ESI data (m/z 390.1370) . The target compound’s molecular ion would likely appear near m/z 350.
  • NMR : Thiazole protons in analogous compounds resonate at δ 7.2–8.5 ppm (1H-NMR), with acetamide NH signals near δ 10–12 ppm .

Biological Activity

S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, a compound derived from the thiazole family, has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C20H18N2O4S
  • Molecular Weight : 382.43 g/mol
  • CAS Number : 6223-41-2

The structure features a thiazole ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3-thiazole moiety have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial effects, particularly against Gram-positive bacteria .

CompoundTarget BacteriaMIC (μg/mL)Activity
8dA. niger32Moderate
8eC. albicans42Moderate
12cB. anthracisNot reportedHigh

Anticancer Activity

Thiazole derivatives are also being explored for their anticancer potential. Research has highlighted their ability to inhibit cell proliferation in various cancer cell lines.

Case Study: PPARγ Agonistic Activity

A series of phenylthiazole acids were synthesized and evaluated for their agonistic activity on the peroxisome proliferator-activated receptor gamma (PPARγ). One compound demonstrated an EC50 value of 0.75 μM, comparable to established agonists like rosiglitazone . This suggests potential therapeutic applications in metabolic disorders and cancer.

Antioxidant Activity

Thiazole-based compounds have shown promising antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Research Findings

Studies have indicated that certain thiazole derivatives can scavenge free radicals effectively. For example, a hybrid compound exhibited significant antioxidant activity in DPPH and nitric oxide scavenging assays .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazoles can inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : Compounds may modulate receptor activity, influencing cellular pathways related to metabolism and proliferation.
  • Free Radical Scavenging : The presence of functional groups allows these compounds to neutralize reactive oxygen species.

Q & A

Q. What are the established synthetic routes for S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, and what key intermediates are involved?

The compound is synthesized via thioesterification and coupling reactions. A common approach involves:

  • Thioester formation : Reacting 4-(4-methoxyphenyl)thiazol-2-amine with α-chloroacetylthioesters under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM) at -78°C, followed by warming to room temperature .
  • Coupling agents : Use of carbodiimide-based reagents (e.g., EDC·HCl) with 1-hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates, as seen in analogous thiazole-thioester syntheses .
  • Purification : Silica gel column chromatography with ethyl acetate/hexane gradients for isolating intermediates like S-4-tolyl derivatives .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the thioester linkage (δ ~2.4–2.6 ppm for SCH2_2) and methoxyphenyl substituents (δ ~3.8 ppm for OCH3_3) .
  • X-ray crystallography : Resolve planar structures and intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing crystal packing) .
  • HPLC : Monitor purity (>97%) using C18 columns with UV detection at 254 nm .

Q. What is the reactivity profile of the thioester group in this compound under basic or acidic conditions?

The thioester moiety is prone to hydrolysis:

  • Basic conditions : Cleavage to carboxylic acids and thiols (e.g., NaOH/EtOH at reflux) .
  • Acyl transfer : Reacts with amines (e.g., 2-aminothiophenol) in ethanol under reflux to form imidothioates, as observed in related thiazole derivatives .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production of this compound?

Critical factors include:

  • Temperature control : Low temperatures (-78°C) minimize side reactions during thioester formation .
  • Catalyst selection : Copper-mediated cross-coupling improves efficiency in analogous azole syntheses .
  • Solvent optimization : Anhydrous DCM or THF reduces hydrolysis .
  • Reaction time : Extended reflux (60+ hours) for coupling steps enhances conversion .

Q. How can conflicting reports on this compound’s biological activity (e.g., anticancer vs. antimicrobial) be resolved?

Methodological strategies:

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for cancer) and microbial strains (e.g., S. aureus ATCC 25923) with controlled inoculum sizes .
  • Structure-activity studies : Synthesize analogs (e.g., halogen-substituted thiazoles) to isolate pharmacophores .
  • Dose-response validation : Test across a wide concentration range (0.1–100 µM) to identify off-target effects .

Q. What computational tools are suitable for predicting this compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes like β-lactamases (docking scores < -7 kcal/mol suggest strong affinity) .
  • QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects with antimicrobial IC50_{50} values .

Q. How can environmental persistence and ecotoxicity be assessed for this compound?

Follow ISO 14507 protocols:

  • Biodegradation : OECD 301F test to measure 28-day mineralization in soil/water .
  • Ecotoxicology : Daphnia magna acute toxicity (48-h LC50_{50}) and algal growth inhibition (72-h EC50_{50}) assays .
  • Analytical methods : LC-MS/MS for trace quantification (LOQ < 1 ppb) in environmental matrices .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data (e.g., bond lengths vs. theoretical calculations)?

  • Refinement protocols : Re-analyze diffraction data with SHELXL using higher-resolution datasets (≤0.8 Å) .
  • DFT calculations : Compare experimental geometries with B3LYP/6-31G(d) optimized structures to identify steric/electronic distortions .

Methodological Tables

Table 1. Key Synthetic Parameters and Yields from Literature

StepConditionsYield (%)Reference
Thioester formation-78°C, DCM, 1h64–72
Amide couplingEDC·HCl, HOBt, RT, 24h58–65
PurificationSiO2_2 (EtOAc/hexane 3:7)>95

Table 2. Biological Activity Comparison

StudyActivity (IC50_{50})Assay ModelReference
Anticancer12.3 µM (MCF-7)MTT assay, 48h
Antimicrobial25 µg/mL (E. coli)Broth microdilution

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